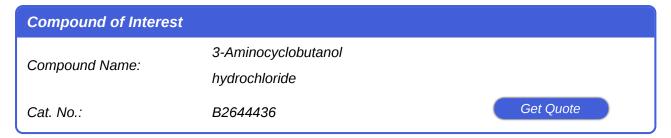


Physical and chemical properties of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 3-Aminocyclobutanol for Researchers and Drug Development Professionals

Introduction

3-Aminocyclobutanol is a bifunctional cycloalkane derivative containing both an amino group and a hydroxyl group. This unique structural arrangement, particularly the presence of the strained four-membered cyclobutane ring, makes it a valuable and versatile building block in modern organic synthesis. It exists as two geometric isomers, cis and trans, which possess distinct spatial orientations of the functional groups, influencing their reactivity and application in constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-aminocyclobutanol. It details a key synthetic protocol and explores its significance as a crucial intermediate in the development of targeted therapeutics, particularly Tyk2 inhibitors for immune-mediated diseases.

Physical and Chemical Properties

The fundamental properties of 3-aminocyclobutanol are summarized below. The compound is typically available as a solid, and its hydrochloride salt form is often used to improve solubility in polar solvents like water.[1]



Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NO	[2][3][4]
Molecular Weight	87.12 g/mol	[2][3][4]
Appearance	Solid / White or off-white solid (hydrochloride)	[1][3]
Melting Point	Not available	[5]
Boiling Point	Not available	[5]
Solubility	Hydrochloride salt is soluble in polar solvents (e.g., water)	[1]
Computed XLogP3-AA	-0.8	[2][6]
Topological Polar Surface Area	46.3 Ų	[2][6]

Table 2: Chemical Identifiers



Identifier	Value	Source(s)
IUPAC Name	3-aminocyclobutan-1-ol	[2]
Synonyms	cis-3-Aminocyclobutanol, trans-3-Aminocyclobutanol	[2]
CAS Number (Mixture)	4640-44-2	[2]
CAS Number (cis-isomer)	1036260-43-1	[2]
CAS Number (trans-isomer)	1036260-45-3	[2]
CAS Number (HCl salt)	1036260-25-9	
CAS Number (cis-HCl salt)	1219019-22-3	[5]
Canonical SMILES	C1C(CC1O)N	[2]
InChI	InChI=1S/C4H9NO/c5-3-1- 4(6)2-3/h3-4,6H,1-2,5H2	[2]
InChIKey	JLUZCHOYSPEHES- UHFFFAOYSA-N	[2]

Spectroscopic Properties

While specific experimental spectra for 3-aminocyclobutanol are not widely published, its characteristic spectral features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data



Technique	Feature	Expected Chemical Shift / Wavenumber
¹H NMR	-СН-ОН	~3.5 - 4.5 ppm
-CH-NH ₂	~2.5 - 3.5 ppm	
-CH ₂ - (cyclobutane ring)	~1.5 - 2.5 ppm	
-OH, -NH2 (exchangeable)	Broad singlets, variable shift	-
¹³ C NMR	-C-OH	~60 - 75 ppm
-C-NH ₂	~40 - 55 ppm	
-CH ₂ - (cyclobutane ring)	~20 - 35 ppm	-
IR Spectroscopy	O-H stretch (alcohol)	3200 - 3550 cm ⁻¹ (broad)
N-H stretch (primary amine)	$3300 - 3500 \text{ cm}^{-1}$ (two bands, medium)	
C-H stretch (alkane)	2850 - 2950 cm ⁻¹ (strong)	_
N-H bend (primary amine)	1590 - 1650 cm ⁻¹ (medium)	-
C-O stretch (alcohol)	1000 - 1260 cm ⁻¹ (strong)	-
Mass Spectrometry	Molecular Ion (M+)	m/z = 87
Key Fragments	Loss of H_2O (m/z = 69), Loss of NH_3 (m/z = 70)	

Experimental Protocols: Synthesis

3-Aminocyclobutanol isomers are valuable intermediates, and various synthetic routes have been developed. A detailed, high-yield synthesis for trans-3-aminocyclobutanol is outlined in the patent literature.[7]

Protocol: Synthesis of trans-3-Aminocyclobutanol[8]

This three-step process starts from cis-3-(dibenzylamino)cyclobutanol and achieves stereochemical inversion via a Mitsunobu reaction, followed by hydrolysis and final



deprotection.

- Step 1: Mitsunobu Reaction (Inversion of Stereochemistry)
 - Dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.6-2.3 eq.), and a carboxylic acid such as p-nitrobenzoic acid (1.01-1.3 eq.) in tetrahydrofuran (THF).
 - Under a nitrogen atmosphere, cool the mixture to 0-10 °C.
 - Slowly add a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 eq.) while maintaining the temperature.
 - Allow the reaction to proceed for 30-60 minutes.
 - Remove THF under reduced pressure to yield the crude trans-ester intermediate.
- Step 2: Alkaline Hydrolysis
 - To the crude ester, add THF, water, and an alkali such as sodium hydroxide or potassium hydroxide.
 - Heat the mixture to reflux for approximately 3 hours.
 - Distill off the THF.
 - Extract the aqueous residue with a solvent like dichloromethane.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain trans-3-(dibenzylamino)cyclobutanol.
- Step 3: Catalytic Hydrogenation (Deprotection)
 - In a hydrogenation reactor, combine the trans-3-(dibenzylamino)cyclobutanol from Step 2, an alcohol solvent (preferably methanol), and a catalyst (preferably 10% palladium hydroxide on carbon).
 - Evacuate the reactor and purge with nitrogen, then with hydrogen.

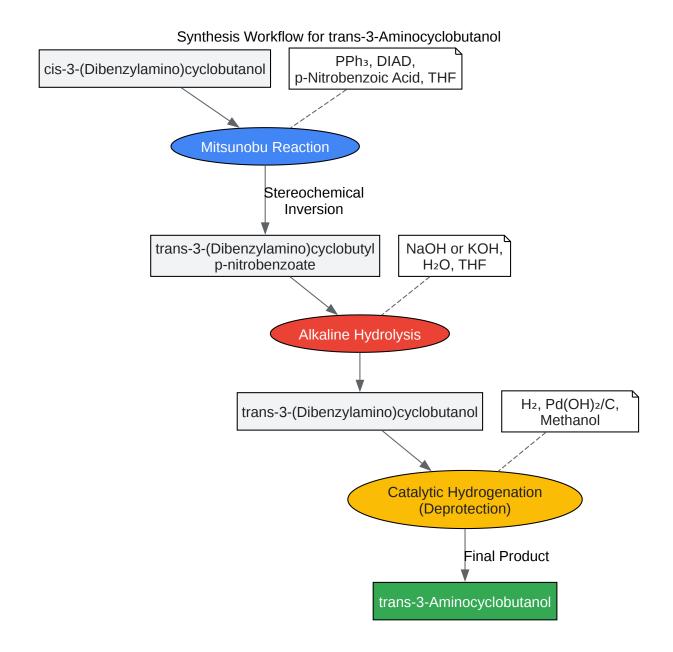






- Pressurize the reactor with hydrogen to 1.0-1.2 MPa.
- Heat the reaction to 30-45 °C and maintain for approximately 24 hours.
- After the reaction is complete, filter off the catalyst.
- Concentrate the filtrate to obtain the crude product.
- Purify by rectification to yield high-purity trans-3-aminocyclobutanol (reported yield: 90%, purity: 99.5%).





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Synthesis of trans-3-Aminocyclobutanol.



Applications in Drug Discovery

The rigid cyclobutane scaffold of 3-aminocyclobutanol allows for precise positioning of its amino and hydroxyl functional groups in three-dimensional space. This property makes it an attractive building block for creating drug candidates with high specificity for their biological targets.

- Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The cyclobutane ring is a structural motif found in numerous bioactive natural products and synthetic drugs with potential antiviral and anticancer activities.[4][8]
- Tyk2 Inhibitors: A primary application of 3-aminocyclobutanol is in the synthesis of selective Tyrosine Kinase 2 (Tyk2) inhibitors.[7] Tyk2 is a member of the Janus kinase (JAK) family of enzymes that are critical for signaling pathways of inflammatory cytokines.

Biological Context: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and growth factors to regulate immune responses, cell growth, and differentiation.[2][9] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3]

The signaling process is initiated when a cytokine (e.g., IL-12, IL-23) binds to its cell surface receptor.[10] This binding brings together the associated JAKs, including Tyk2, which then phosphorylate and activate each other.[9] The activated JAKs create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the cell nucleus, where they act as transcription factors to induce the expression of pro-inflammatory genes.[2][3]

Selective Tyk2 inhibitors, synthesized using 3-aminocyclobutanol as a core scaffold, block this cascade at an early stage. By inhibiting the kinase activity of Tyk2, they prevent the downstream phosphorylation and activation of STATs, thereby suppressing the inflammatory response.[10]



JAK-STAT Signaling Pathway **Drug Synthesis** 3-Aminocyclobutanol Cytokine (Building Block) (e.g., IL-23) Chemical Synthesis 1. Binds Selective Tyk2 Inhibitor Cell Receptor (e.g., Deucravacitinib) 2. Activates INHIBITS Tyk2 Partner JAK 3. Phosphorylates **STAT** 4. Dimerizes STAT-P (Dimer) 5. Translocates Nucleus 6. Induces Gene Transcription **Pro-inflammatory** Response

Role of 3-Aminocyclobutanol in Tyk2 Inhibition

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Logical relationship in drug discovery.



Safety and Handling

3-Aminocyclobutanol is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Table 4: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statement	H302: Harmful if swallowed	[2][6]
Precautionary Statements	P264, P270, P301+P312, P330, P501	
Hazard Class	Acute Toxicity 4 (Oral)	[2][6]

Conclusion

3-Aminocyclobutanol is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined stereochemistry and bifunctional nature make it an indispensable building block for complex molecules. The detailed synthetic protocols available allow for the production of specific isomers in high purity. Its pivotal role as a core component of selective Tyk2 inhibitors highlights its importance in the development of next-generation therapies for a range of autoimmune and inflammatory disorders, demonstrating the power of small, well-designed chemical scaffolds in addressing complex biological challenges.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Aminocyclobutanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2644436#physical-and-chemical-properties-of-3-aminocyclobutanol]

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